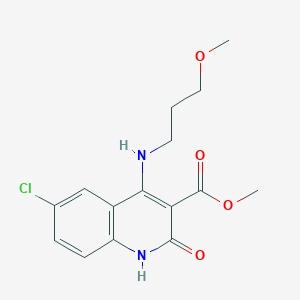

Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Amidation: The carboxylic acid group is converted to an amide using 3-methoxypropylamine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted quinoline derivatives.

Chemistry:

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

Antimicrobial Agents: Potential use in developing new antibiotics.

Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine:

Anticancer Research: Investigated for its cytotoxic effects on cancer cells.

Anti-inflammatory Agents: Potential use in treating inflammatory diseases.

Industry:

Material Science: Used in the development of new polymers and materials with specific properties.

Wirkmechanismus

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The exact mechanism depends on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Molecular Targets and Pathways:

Enzymes: Inhibition of kinases or proteases involved in disease progression.

Receptors: Modulation of G-protein coupled receptors (GPCRs) or ion channels.

Vergleich Mit ähnlichen Verbindungen

Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

Fluoroquinolones: Like ciprofloxacin, used as antibiotics.

Uniqueness: Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group and chloro substitution make it a versatile intermediate for further chemical modifications, enhancing its potential in various research and industrial applications.

Biologische Aktivität

Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinoline derivatives, including those similar to this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 6-chloro... | MCF-7 (breast cancer) | 15.4 | |

| Similar Quinoline Derivative | A549 (lung cancer) | 12.8 | |

| Similar Quinoline Derivative | HeLa (cervical cancer) | 10.5 |

These findings suggest that structural modifications in quinoline derivatives can enhance their anticancer activity.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (Cox) enzymes, leading to reduced production of inflammatory mediators and potentially lowering tumor growth rates .

- Induction of Apoptosis : Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases .

Study on Antiplatelet Activity

A study focusing on acetoxy quinolones revealed that derivatives similar to this compound exhibited significant antiplatelet activity. The compound was found to inhibit platelet aggregation through modulation of nitric oxide synthase activity .

Table 2: Antiplatelet Activity Results

This suggests a potential therapeutic application in cardiovascular diseases.

Eigenschaften

IUPAC Name |

methyl 6-chloro-4-(3-methoxypropylamino)-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4/c1-21-7-3-6-17-13-10-8-9(16)4-5-11(10)18-14(19)12(13)15(20)22-2/h4-5,8H,3,6-7H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJQPXHAYPAYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C(=O)NC2=C1C=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.